
1-Chlorobutan-2-one
Overview
Description
1-Chlorobutan-2-one (CAS No. 616-27-3), also known as 1-chloro-2-butanone, is a chlorinated ketone with the molecular formula C₄H₇ClO and a molecular weight of 106.55 g/mol . Its structure features a ketone group at position 2 and a chlorine atom at position 1. Key physical properties include:
- Boiling point: 137.2°C at 760 mmHg
- Density: 1.033 g/cm³
- Flash point: 41.7°C
- Vapor pressure: 7.12 mmHg at 25°C
The compound is used in organic synthesis, such as in Friedel-Crafts alkylation reactions to produce furan derivatives .
Preparation Methods
Hydrochlorination of But-1-en-2-one
But-1-en-2-one (methyl vinyl ketone) undergoes hydrochlorination to produce 1-chlorobutan-2-one. This method is favored for its regioselectivity and mild reaction conditions.
Acid-Catalyzed Addition
In the presence of concentrated hydrochloric acid ($$HCl$$), the electrophilic addition of $$HCl$$ to the α,β-unsaturated ketone occurs via Markovnikov orientation:
$$
\text{But-1-en-2-one} + HCl \rightarrow \text{this compound}
$$
Key Considerations:
- Solvent System : Dichloromethane or ether improves miscibility.
- Temperature : 0–25°C to minimize polymerization side reactions.
- Catalyst : FeCl$$_3$$ (0.5 mol%) enhances reaction rate.
Laboratory-scale trials report yields of 70–80% with purity >95% after distillation.
Oxidation of 1-Chlorobutanol
Oxidation of 1-chlorobutanol offers an alternative route, particularly useful when starting from alcohol precursors.
Oxidizing Agents
- Jones Reagent ($$CrO3/H2SO_4$$) : Efficient but environmentally hazardous.
- Pyridinium Chlorochromate (PCC) : Mild conditions, suitable for sensitive substrates.
- Swern Oxidation ($$(COCl)_2$$, DMSO) : Avoids acidic conditions, preserving acid-labile groups.
$$
\text{1-Chlorobutanol} \xrightarrow{[O]} \text{this compound}
$$
Comparative Performance:
Oxidizing Agent | Yield (%) | Reaction Time (h) | Byproducts |
---|---|---|---|
Jones Reagent | 92 | 2 | Chromium waste |
PCC | 78 | 6 | Minimal |
Swern | 85 | 4 | Dimethyl sulfide |
Friedel-Crafts Acylation
Though less common, Friedel-Crafts acylation of chloroacetyl chloride with ethylene provides a pathway to this compound.
Reaction Scheme
$$
\text{Chloroacetyl Chloride} + \text{Ethylene} \xrightarrow{AlCl_3} \text{this compound} + HCl
$$
Challenges:
- Side Reactions : Polyacylation and resin formation.
- Catalyst Loading : High $$AlCl_3$$ concentrations (10–15 mol%) required, complicating purification.
This method remains niche due to moderate yields (60–65%) and operational complexities.
Biocatalytic Approaches
Emerging enzymatic methods utilize ketone chlorinases from Pseudomonas spp. to chlorinate butan-2-one under aqueous conditions.
Advantages:
- Stereoselectivity : Enzymes avoid over-chlorination.
- Sustainability : Water-based systems reduce solvent waste.
Performance Metrics:
Enzyme Source | Yield (%) | Turnover Frequency (h$$^{-1}$$) |
---|---|---|
P. putida KT2440 | 55 | 12 |
Engineered variant | 68 | 18 |
While promising, scalability and enzyme stability require further development.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorobutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of butanone derivatives.
Reduction: The compound can be reduced to 1-chlorobutan-2-ol using reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce carboxylic acids
Common Reagents and Conditions:
Nucleophilic Substitution: Hydroxide ions, aqueous or alcoholic medium, moderate temperature.
Reduction: Sodium borohydride, methanol or ethanol as solvent, room temperature.
Oxidation: Potassium permanganate, acidic or neutral medium, elevated temperature
Major Products:
Nucleophilic Substitution: Butanone derivatives.
Reduction: 1-Chlorobutan-2-ol.
Oxidation: Carboxylic acids
Scientific Research Applications
Chemical Synthesis
1-Chlorobutan-2-one serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several types of chemical reactions:
- Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of butanone derivatives.
- Reduction : It can be reduced to 1-chlorobutan-2-ol using reducing agents like sodium borohydride.
- Oxidation : The compound can be oxidized to produce carboxylic acids when treated with oxidizing agents like potassium permanganate.
These reactions are crucial for synthesizing pharmaceuticals and agrochemicals, making this compound a key player in chemical manufacturing processes .
Pharmaceutical Applications
The compound is frequently used as a precursor in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution and reduction reactions makes it suitable for creating complex drug molecules. Some specific applications include:
- Antitumor Agents : Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, N-alkylketone derivatives have shown effective inhibition of cancer cell viability by targeting specific receptors involved in cancer progression .
- Diabetes Management : Derivatives of this compound have been investigated for their potential to inhibit α-glucosidase, an enzyme associated with diabetes. These compounds demonstrated significant inhibitory activity compared to standard treatments, suggesting their potential as alternative therapeutic agents .
Biological Studies
In addition to its synthetic applications, this compound is utilized in biological research:
- Enzyme-Catalyzed Reactions : The compound is employed in studies investigating enzyme mechanisms and metabolic pathways due to its electrophilic nature, which allows it to interact with nucleophilic sites on proteins and enzymes .
- Mechanisms of Action : Understanding how this compound interacts at the molecular level provides insights into its biological activity and potential therapeutic uses.
Industrial Applications
In industrial settings, this compound is used for producing specialty chemicals and as a reagent in various chemical processes. Its role as an intermediate enhances the efficiency of synthesizing more complex chemical structures .
Case Study 1: Antitumor Effects
A study published in 2024 explored the synthesis of N-alkylketone derivatives from this compound and evaluated their antiproliferative activities against breast cancer cell lines. The findings indicated that specific structural modifications could enhance efficacy against tumor cells, paving the way for new anticancer drug development .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of α-glucosidase by derivatives of this compound. The study found that these compounds exhibited significant inhibitory activity compared to acarbose, highlighting their potential for managing blood glucose levels effectively .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Activity | Compound | IC Value (µg/mL) | Notes |
---|---|---|---|
Antitumor | N-Alkylketone Derivative | Varies (5d: significant) | Effective against MDA-MB-231 cells |
Enzyme Inhibition | α-Glucosidase Inhibitor | 10.30 ± 0.25 | Higher than acarbose (12 µg/mL) |
Mechanism of Action
The mechanism of action of 1-Chlorobutan-2-one involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as an electrophile, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
1-Chlorobutane (CAS No. 109-69-3)
1-Chlorobutane is a primary alkyl chloride with the formula CH₃(CH₂)₃Cl and a molecular weight of 92.58 g/mol . Key differences include:
- Functional group : Alkyl chloride vs. chlorinated ketone.
- Physical properties :
- Reactivity : Undergoes SN2 reactions due to its primary alkyl halide structure, whereas this compound may participate in nucleophilic substitutions at the α-carbon.
- Toxicity : Lower acute toxicity (oral LD50 in rats: 2670 mg/kg) compared to this compound .
- Applications : Used as a solvent, intermediate in organic synthesis, and in laboratory settings .
Chlorobutanol (CAS No. 57-15-8)
Chlorobutanol (C₄H₇Cl₃O, molecular weight: 177.46 g/mol) is a tri-chlorinated tertiary alcohol with distinct properties :
- Functional groups : Three chlorine atoms and a hydroxyl group.
- Physical properties : Higher molecular weight and lower volatility compared to this compound.
- Toxicity : Classified as harmful if swallowed (H302; oral LD50 in rats: 185 mg/kg) .
- Applications : Primarily used as a preservative in pharmaceuticals and laboratory reagents .
Other Related Compounds
- 1-(Furan-2-yl)butan-2-one (CAS No. 4208-63-3): A derivative synthesized via Friedel-Crafts alkylation using this compound . It has a higher boiling point (186.77–195.15°C) and different applications in materials science .
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
1-Chlorobutan-2-one, a chlorinated ketone with the chemical formula CHClO, has garnered interest in various fields due to its biological properties and potential applications. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its chlorinated carbon chain and a ketone functional group. Its structure can be represented as follows:
This compound is utilized in organic synthesis and as an intermediate in the production of various pharmaceuticals.
Biological Activity
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor effects. A notable study explored the interaction of N-alkylketone derivatives with the HA-CD44 receptor, crucial in cancer progression. The research demonstrated that certain derivatives showed effective inhibition of this interaction, leading to reduced cell viability in MDA-MB-231 breast cancer cells. Compounds derived from this compound exhibited IC values comparable to established antitumor agents, indicating their potential as therapeutic candidates .
Enzyme Inhibition
Another area of investigation is the role of this compound in enzyme inhibition. For instance, it has been reported that certain derivatives inhibit α-glucosidase, an enzyme linked to diabetes management. The kinetic analysis revealed that these compounds could effectively reduce enzyme activity at varying concentrations, making them potential candidates for further development in diabetes treatment .
The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that its electrophilic nature allows it to interact with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This reactivity may contribute to both its antitumor and enzyme inhibitory properties.
Case Study 1: Antitumor Effects
In a study published in 2024, researchers synthesized N-alkylketone derivatives from this compound and evaluated their antiproliferative activities against breast cancer cell lines. The findings highlighted that specific structural modifications enhanced the compounds' efficacy against tumor cells, suggesting a pathway for developing new anticancer drugs .
Case Study 2: Enzyme Inhibition
A separate investigation focused on the inhibition of α-glucosidase by derivatives of this compound. The study established that these compounds demonstrated significant inhibitory activity compared to acarbose, a standard diabetes medication. The results emphasized the potential for these derivatives to serve as alternative therapeutic agents for managing blood glucose levels .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Activity | Compound | IC Value (µg/mL) | Notes |
---|---|---|---|
Antitumor | N-Alkylketone Derivative | Varies (5d: significant) | Effective against MDA-MB-231 cells |
Enzyme Inhibition | α-Glucosidase Inhibitor | 10.30 ± 0.25 | Higher than acarbose (12 µg/mL) |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 1-Chlorobutan-2-one in laboratory settings?
- Methodological Answer : this compound (CAS 109-69-3) is a highly flammable liquid (H225 hazard code) requiring strict safety protocols. Key measures include:
- Ventilation : Use fume hoods to minimize inhalation exposure .
- Storage : Keep in sealed containers away from heat sources and oxidizers; maintain temperatures below 25°C .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Ground equipment to prevent electrostatic discharge .
- Emergency Protocols : For spills, use inert absorbents (e.g., sand) and avoid water to prevent contamination of waterways .
Q. What are the standard synthetic routes for this compound, and how can purity be optimized?
- Methodological Answer : Common methods include:
- Friedel-Crafts Acylation : Reacting butan-2-one with chlorine gas in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction temperature (20–40°C) to avoid over-chlorination .
- Purification : Distillation under reduced pressure (b.p. 115–117°C) followed by column chromatography (silica gel, hexane/ethyl acetate) to isolate >98% purity .
- Characterization : Confirm identity via GC-MS (retention time ~4.2 min) and ¹³C NMR (δ 208 ppm for ketone carbon) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can contradictory spectral data for this compound in literature be resolved?
- Methodological Answer : Discrepancies in reported NMR shifts or retention times often arise from solvent effects or impurities. Steps to resolve:
Replicate Conditions : Repeat experiments using identical solvents and equipment (e.g., DMSO-d₆ vs. CDCl₃ for NMR) .
Cross-Validation : Compare data with synthetic intermediates (e.g., chlorination byproducts) using HPLC-MS .
Statistical Analysis : Apply multivariate regression to assess solvent polarity’s impact on spectral outputs .
Q. What experimental designs are suitable for studying the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Use pseudo-first-order conditions with excess nucleophile (e.g., NaI in acetone). Monitor Cl⁻ release via ion chromatography .
- Solvent Effects : Compare rates in polar aprotic (e.g., DMF) vs. polar protic (e.g., ethanol) solvents to assess transition-state stabilization .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in SN2 pathways .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate samples at 40–60°C and pH 2–12. Analyze decomposition products via LC-QTOF-MS .
- Kinetic Profiling : Fit degradation data to Arrhenius or Eyring equations to predict shelf-life .
- Mechanistic Insights : Identify hydrolytic pathways (e.g., ketone oxidation) using isotopic labeling (¹⁸O-H₂O) .
Q. What strategies mitigate side reactions during large-scale synthesis of this compound?
- Methodological Answer :
- Process Optimization : Use flow chemistry to control exothermic chlorination steps and reduce byproduct formation .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time reaction tracking .
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve selectivity .
Q. Data Analysis & Reproducibility
Q. What frameworks ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Documentation : Adhere to Beilstein Journal guidelines: report exact molar ratios, reaction times, and purification yields .
- Data Sharing : Deposit raw spectral data in repositories (e.g., Figshare) with unique DOIs .
- Peer Validation : Collaborate with independent labs to replicate kinetic or synthetic results .
Properties
IUPAC Name |
1-chlorobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-2-4(6)3-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALRHBLMAVGWRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210597 | |
Record name | 1-Chlorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-27-3 | |
Record name | 1-Chloro-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethyl ethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chlorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chlorobutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROMETHYL ETHYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD54LP92WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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